molecular formula C21H21F3N2O5 B1243165 (2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

Cat. No.: B1243165
M. Wt: 438.4 g/mol
InChI Key: IRAAJHYKQDFNFO-SFHVURJKSA-N
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Description

SB 219994 is a small molecule drug that acts as an agonist for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are part of the nuclear hormone receptor superfamily and play a crucial role in regulating lipid and glucose metabolism. SB 219994 has been studied for its potential therapeutic applications in treating metabolic diseases such as type II diabetes and respiratory diseases involving airway neutrophilia .

Preparation Methods

The synthesis of SB 219994 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. One of the synthetic routes involves the reaction of 1,3-benzoxazole with methylamine to form a benzoxazolylmethylamine intermediate. This intermediate is then reacted with 4-(2-bromoethoxy)phenol to form the desired product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .

Chemical Reactions Analysis

SB 219994 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SB 219994 can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

SB 219994 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic regulation. In biology, SB 219994 has been shown to inhibit the release of inflammatory cell survival factors and induce apoptosis in vitro, making it a potential therapeutic agent for diseases involving airway neutrophilia . In medicine, SB 219994 has been investigated for its potential to treat type II diabetes by improving insulin sensitivity and reducing blood glucose levels .

Mechanism of Action

SB 219994 exerts its effects by binding to and activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolismThis binding leads to the transcriptional activation of target genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity .

Properties

Molecular Formula

C21H21F3N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid

InChI

InChI=1S/C21H21F3N2O5/c1-26(20-25-16-4-2-3-5-17(16)31-20)10-11-29-15-8-6-14(7-9-15)12-18(19(27)28)30-13-21(22,23)24/h2-9,18H,10-13H2,1H3,(H,27,28)/t18-/m0/s1

InChI Key

IRAAJHYKQDFNFO-SFHVURJKSA-N

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)OCC(F)(F)F)C2=NC3=CC=CC=C3O2

Synonyms

SB-219994
SB219994

Origin of Product

United States

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